1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-10-11(3-4-12(15)16)9-14-7-5-13-6-8-14/h3-4,10,13H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPQQXNGFFLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing on diverse research findings and case studies.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1503856-61-8 |
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.30 g/mol |
| LogP | 0.7979 |
| Polar Surface Area | 46.716 Ų |
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of piperazine derivatives, including this compound. A related compound, A20, demonstrated potent serotonin (5-HT) reuptake inhibition, suggesting that similar structural analogs may exhibit comparable activities. In vivo studies indicated that A20 could significantly reduce immobility times in forced swimming tests, a common model for evaluating antidepressant efficacy .
Anticancer Properties
Research has shown that certain piperazine derivatives exhibit anticancer activity. For instance, compounds derived from piperazine have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt/mTOR, which is frequently deregulated in cancer . These findings suggest that this compound may also possess similar anticancer properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Targeting Signaling Pathways : Inhibition of the PI3K/Akt/mTOR pathway has been observed with related compounds, leading to reduced cell proliferation and increased apoptosis in tumor models .
Study on Antidepressant Effects
A study evaluated the antidepressant effects of various piperazine derivatives, including those structurally similar to this compound. Compounds were tested for their ability to inhibit serotonin reuptake and were found effective in reducing depressive behaviors in rodent models .
Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer types. The most promising results included enhanced apoptosis and reduced tumor growth rates in xenograft models .
Comparison with Similar Compounds
C5-Substituted Derivatives
- 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (): This derivative, with a piperazine-linked carbonyl group at C5, was optimized for eIF4A3 inhibition. Modifications at C3 (e.g., trifluoromethyl or aryl groups) improved potency (IC50: 0.10–0.75 μM) and reduced P-glycoprotein (P-gp) efflux (efflux ratio: 0.8–25.0) .
- Target Compound : The C5 piperazinylmethyl group may enhance solubility and reduce efflux compared to bulkier aryl substituents, though direct potency data are unavailable.
N1-Substituted Derivatives
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one (): Substitution at N1 with a piperazine-linked phenyl group conferred serotonin reuptake inhibitory (SSRI) activity, with potent in vitro 5-HT reuptake inhibition .
Pharmacokinetic and Physicochemical Properties
Key parameters such as total polar surface area (tPSA) and P-gp efflux ratios differentiate analogues:
*Estimated based on substituent contributions.
- tPSA and Bioavailability : The target compound’s tPSA (~75–85 Ų) is comparable to 1q, suggesting favorable membrane permeability and oral absorption .
- P-gp Efflux : Piperazine-containing derivatives (e.g., 1q) exhibit low efflux ratios, implying reduced drug resistance risks .
Key Research Findings and Trends
Piperazine as a Versatile Substituent : Piperazine enhances solubility and target affinity across multiple therapeutic areas, particularly when positioned at C5 or N1 .
Position-Specific Effects :
- C5 substituents (e.g., piperazinylmethyl) improve potency in enzyme inhibition (e.g., eIF4A3, PDE10A) .
- N1 alkyl groups (e.g., ethyl) may enhance metabolic stability compared to aryl groups .
PK/PD Optimization : Reducing tPSA (<80 Ų) and P-gp efflux are critical for improving oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
